(3,4,5-Trimethoxyphenyl)hydrazine
Overview
Description
(3,4,5-Trimethoxyphenyl)hydrazine is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trimethoxyphenyl)hydrazine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3,4,5-Trimethoxybenzaldehyde+Hydrazine Hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Trimethoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of azobenzenes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
(3,4,5-Trimethoxyphenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,4,5-Trimethoxyphenyl)hydrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (3,4,5-Trimethoxyphenyl)amine
- (3,4,5-Trimethoxyphenyl)methanol
- (3,4,5-Trimethoxyphenyl)acetic acid
Comparison: (3,4,5-Trimethoxyphenyl)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. For example, while (3,4,5-Trimethoxyphenyl)amine may primarily act as a base or nucleophile, this compound can participate in redox reactions and form various derivatives with potential therapeutic applications.
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-12-7-4-6(11-10)5-8(13-2)9(7)14-3/h4-5,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEDXIVCNOOEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539426 | |
Record name | (3,4,5-Trimethoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51304-75-7 | |
Record name | (3,4,5-Trimethoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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